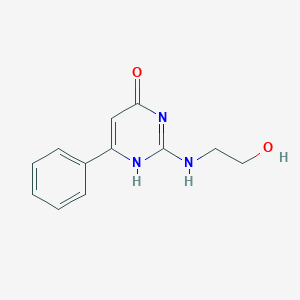![molecular formula C20H18N4S B7811773 2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE](/img/structure/B7811773.png)
2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE typically involves multiple steps starting from acyclic starting materials. The process includes:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion of the ring to an aromatic system.
S-Methylation: Introduction of the methylsulfanyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfone.
Reduction: Reduction of the nitro groups if present.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield a sulfone derivative .
Wissenschaftliche Forschungsanwendungen
2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: Potential use as an antitrypanosomal and antiplasmodial agent.
Biological Studies: Investigation of its cytotoxic properties against various cell lines.
Pharmaceutical Research: Development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed to interfere with the metabolic processes of protozoa, making it effective against diseases like sleeping sickness and malaria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Fused Pyrimidines: Compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.
Uniqueness
2-(METHYLSULFANYL)-4-PHENYL-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-phenyl-6-(2-phenylethylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-25-20-23-18(16-10-6-3-7-11-16)17(14-21)19(24-20)22-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSNYFBDZXEONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NCCC2=CC=CC=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B7811723.png)
![N-(3-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7811731.png)
![N-(3-hydroxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7811741.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(benzofuran-2-yl)ethanone](/img/structure/B7811751.png)
![N-[4-[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B7811757.png)
![1-PHENYL-2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B7811764.png)

